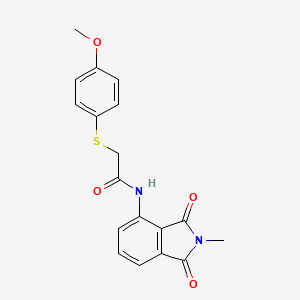
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, also known as MTA, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have immunomodulatory properties. MTA has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory activities.
Mecanismo De Acción
The exact mechanism of action of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various signaling pathways involved in inflammation, tumor growth, and immune function. 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and tumor growth. 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has also been found to activate the JAK/STAT signaling pathway, which is involved in immune function.
Biochemical and Physiological Effects:
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in tumor growth. In addition, 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has been shown to enhance the function of T cells and natural killer cells, which are important components of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, tumor growth, and immune function. This makes it a potentially useful compound for the development of therapies for a variety of diseases. However, one limitation of using 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is its relatively low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide. One area of interest is the development of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide and to identify potential side effects and toxicity.
Métodos De Síntesis
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylthiourea with 2-methyl-4-oxo-3,4-dihydroisoquinoline-1-carboxylic acid, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has been shown to have immunomodulatory properties by enhancing the function of T cells and natural killer cells.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-17(22)13-4-3-5-14(16(13)18(20)23)19-15(21)10-25-12-8-6-11(24-2)7-9-12/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPGRJRHLNBBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2948288.png)
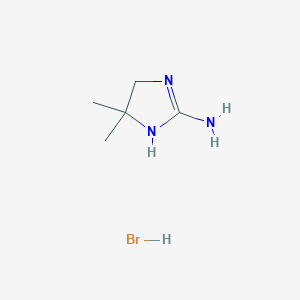
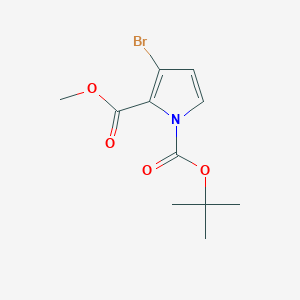
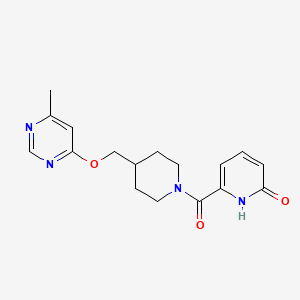
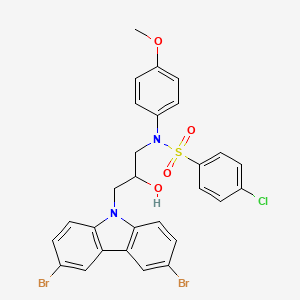

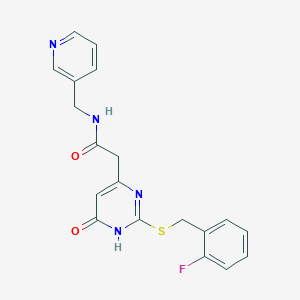


![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)